

3,4,5-Trimethoxybenzaldehyde oxime spectroscopic data analysis

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Compound of Interest

Compound Name: 3,4,5-T trimethoxybenzaldehyde
oxime

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An In-depth Technical Guide to the Spectroscopic Analysis of **3,4,5-T trimethoxybenzaldehyde Oxime**

Authored by a Senior Application Scientist Introduction

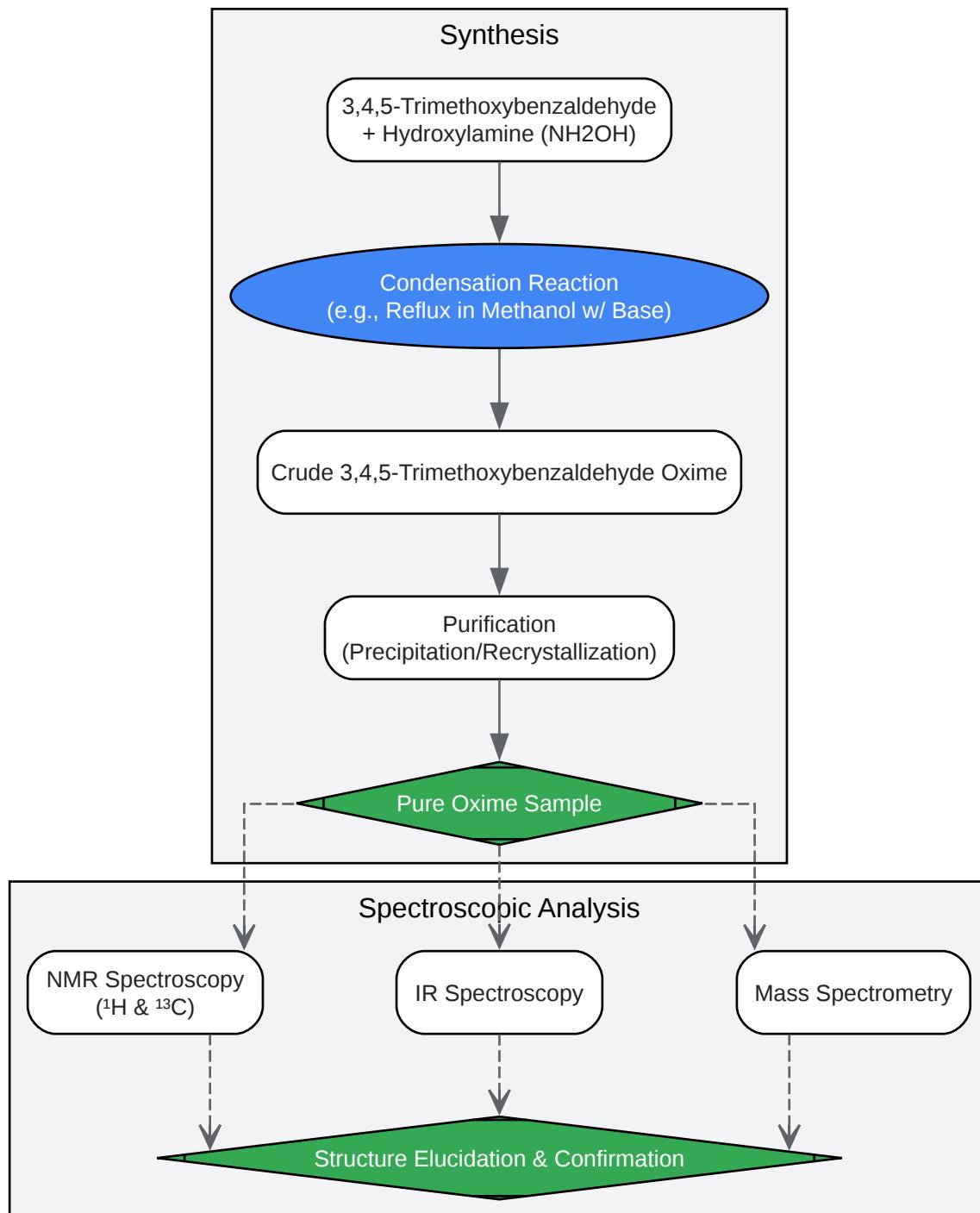
3,4,5-T trimethoxybenzaldehyde oxime is a pivotal chemical compound that serves as a versatile intermediate in synthetic organic chemistry and holds significant interest in medicinal chemistry.^[1] With a molecular formula of C₁₀H₁₃NO₄ and a molecular weight of 211.21 g/mol, its structure combines a stable trimethoxyphenyl scaffold with a reactive oxime moiety.^{[2][3]} This unique combination makes it a valuable building block for synthesizing complex heterocyclic structures like isoxazolines and for developing novel therapeutic agents.^[1] Notably, it functions as a potent inhibitor of 1-deoxy-D-xylulose 5-phosphate (DXP) synthase, an essential enzyme in the isoprenoid biosynthesis pathway of pathogenic bacteria, highlighting its potential in the development of new antimicrobials.^[2]

Given its importance, unequivocal structural confirmation and purity assessment are paramount. This technical guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize **3,4,5-T trimethoxybenzaldehyde oxime**. The narrative is designed for researchers, scientists, and drug development professionals, focusing on the causality behind experimental observations and providing field-proven insights into data interpretation.

Synthesis and Analytical Workflow

The primary route to synthesizing **3,4,5-Trimethoxybenzaldehyde oxime** is through the condensation reaction of its parent aldehyde, 3,4,5-Trimethoxybenzaldehyde, with a hydroxylamine source, such as hydroxylamine hydrochloride or hydroxylamine sulfate.^[1] This reaction is a classic and efficient method for forming the C=N-OH functionality of the oxime.^[4] The overall process, from synthesis to structural verification, follows a logical and self-validating workflow.

Figure 1: Synthesis and Spectroscopic Analysis Workflow

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Caption: Figure 1: Synthesis and Spectroscopic Analysis Workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules in solution.^[5] For **3,4,5-Trimethoxybenzaldehyde oxime**, both ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework, confirming the successful conversion of the aldehyde to the oxime.

Expertise & Causality: Interpreting the Spectra

The transformation from aldehyde to oxime introduces two key changes in the ¹H NMR spectrum: the disappearance of the highly deshielded aldehyde proton (typically δ 9.8-10.0 ppm) and the appearance of new signals for the imine proton (CH=N) and the oxime hydroxyl proton (N-OH).^{[6][7]} The electron-donating nature of the three methoxy groups shields the aromatic protons, causing them to resonate upfield compared to unsubstituted benzaldehyde derivatives.^[5]

¹H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Assignment	Rationale
~8.10	Singlet	CH=N (Imine H)	The imine proton is deshielded by the electronegative nitrogen atom and the aromatic ring.
~7.50	Broad Singlet	N-OH (Oxime H)	The chemical shift is variable and concentration-dependent; broadening is due to hydrogen bonding and exchange.
~6.80	Singlet	Ar-H (2H)	These two equivalent aromatic protons are shielded by the three electron-donating methoxy groups.
~3.85	Singlet	para-OCH ₃ (3H)	Methoxy group at the para position.
~3.75	Singlet	meta-OCH ₃ (6H)	The two equivalent methoxy groups at the meta positions.

Note: Predicted values are based on analysis of the precursor aldehyde and general data for aromatic oximes. Precise shifts may vary based on solvent and concentration.

¹³C NMR Spectroscopic Data

In the ¹³C NMR spectrum, the most telling evidence of reaction completion is the replacement of the aldehyde carbonyl carbon signal (δ ~191 ppm) with that of the imine carbon (C=N) at a more shielded position (δ ~150 ppm). [2][8]

Chemical Shift (δ) ppm	Assignment	Rationale
~156.0	C=N (Imine C)	The imine carbon is less deshielded than a carbonyl carbon.
~153.5	Ar-C (C3, C5)	Aromatic carbons directly attached to the electron-donating methoxy groups.
~140.0	Ar-C (C4)	Aromatic carbon attached to the para-methoxy group.
~128.0	Ar-C (C1)	Quaternary aromatic carbon attached to the imine group.
~106.0	Ar-C (C2, C6)	Aromatic carbons ortho to the imine group, shielded by the methoxy substituents.
~60.5	para-OCH ₃	Carbon of the para-methoxy group.
~56.0	meta-OCH ₃	Carbons of the two equivalent meta-methoxy groups.

Note: Predicted values based on precursor data and known substituent effects.[\[2\]](#)[\[8\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy is an essential and rapid technique for confirming the presence of key functional groups.[\[9\]](#) The conversion of the aldehyde to the oxime results in a distinct and easily verifiable change in the IR spectrum.

Expertise & Causality: Identifying Key Vibrational Bands

The primary diagnostic change is the disappearance of the strong aldehyde C=O stretching band (~1700 cm⁻¹) and the appearance of a characteristic C=N stretch and a broad O-H stretch. The presence of these new bands provides definitive evidence of oxime formation.

Oximes typically show three characteristic bands corresponding to the O-H, C=N, and N-O functional groups.[10]

Key IR Absorption Bands

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group	Significance
~3600-3200 (broad)	O-H Stretch	Oxime (N-OH)	Confirms the presence of the hydroxyl group. Broadness indicates hydrogen bonding.
~3010-3080	C-H Stretch	Aromatic	Indicates the aromatic ring C-H bonds.
~2830-2950	C-H Stretch	Aliphatic (-OCH ₃)	Confirms the methoxy groups.
~1665	C=N Stretch	Imine	A key indicator of oxime formation, replacing the C=O aldehyde band.[10]
~1580, ~1500	C=C Stretch	Aromatic Ring	Characteristic absorptions for the benzene ring.
~1250, ~1050	C-O Stretch	Aryl Ether	Strong bands confirming the methoxy groups.
~945	N-O Stretch	Oxime	A characteristic band for the oxime functional group.[10]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation patterns. For **3,4,5-Trimethoxybenzaldehyde oxime**, high-

resolution mass spectrometry (HRMS) can confirm the elemental composition.[\[2\]](#)

Expertise & Causality: Analyzing Fragmentation

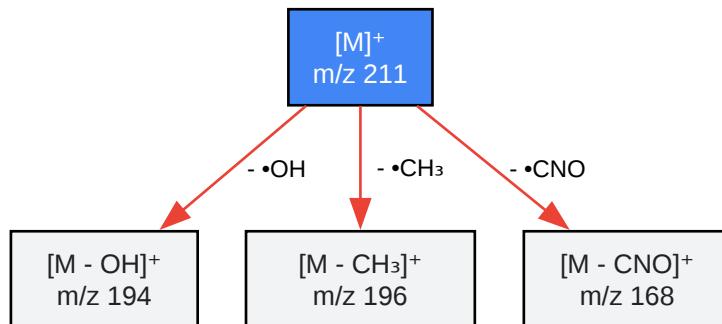
The electron ionization (EI) mass spectrum is expected to show a clear molecular ion peak $[M]^+$ at m/z 211, corresponding to the molecular weight of the compound.[\[3\]](#) The fragmentation pattern provides a fingerprint that helps confirm the structure. Key fragmentation events often involve the loss of small, stable molecules or radicals from the molecular ion.

Expected Mass Spectrometry Data

m/z	Ion	Proposed Fragment Identity
211	$[M]^+$	Molecular Ion ($C_{10}H_{13}NO_4$) $^+$
196	$[M - CH_3]^+$	Loss of a methyl radical from a methoxy group.
194	$[M - OH]^+$	Loss of a hydroxyl radical from the oxime group.
181	$[M - CH_2O]^+$	Loss of formaldehyde from a methoxy group.
168	$[M - CH_3 - CO]^+$ or $[M - CNO]^+$	Subsequent loss of carbon monoxide or the CNO group.

Data sourced from PubChem and interpreted based on common fragmentation mechanisms.[\[3\]](#)

Figure 2: Proposed MS Fragmentation Pathway



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Caption: Figure 2: Proposed MS Fragmentation Pathway.

Experimental Protocols

Synthesis of 3,4,5-Trimethoxybenzaldehyde Oxime

This protocol is adapted from established literature procedures.[\[1\]](#)

- Reagent Preparation: In a round-bottom flask, dissolve 3,4,5-Trimethoxybenzaldehyde (1.0 g, 5.1 mmol) in methanol (15 mL).
- Addition: To this solution, add hydroxylamine sulfate (0.84 g, 5.1 mmol) and sodium acetate (2.1 g, 25.5 mmol).
- Reaction: Heat the mixture to reflux and maintain for 4-5 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
- Workup: After completion, cool the mixture and evaporate the solvent under reduced pressure.
- Purification: Add demineralized water (40 mL) to the residue to precipitate the product. Cool the mixture in an ice bath (5–8°C) and collect the white crystalline solid by filtration.
- Drying: Dry the product in a vacuum oven. Expected melting point: 83–86°C.[\[1\]](#)

Spectroscopic Sample Preparation

NMR Spectroscopy

A standard protocol for acquiring high-quality NMR spectra is as follows:[\[11\]](#)

- Sample Preparation: Accurately weigh 5-10 mg of the purified oxime for ^1H NMR (or 20-30 mg for ^{13}C NMR) and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a clean vial.
- Transfer: Filter the solution through a pipette with a small cotton plug directly into a 5 mm NMR tube to remove any particulate matter.

- Data Acquisition: Place the tube in the spectrometer. The instrument will be locked onto the deuterium signal and shimmed to optimize magnetic field homogeneity.
- Analysis: Acquire the ¹H and ¹³C spectra. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

ATR-IR Spectroscopy

The Attenuated Total Reflectance (ATR) method is ideal for solid samples:[11]

- Sample Preparation: Place a small amount of the solid oxime sample directly onto the ATR crystal.
- Contact: Use the pressure arm to ensure firm, even contact between the sample and the crystal.
- Data Acquisition: Collect the background spectrum (clean crystal) and then the sample spectrum.

Conclusion

The structural characterization of **3,4,5-Trimethoxybenzaldehyde oxime** is achieved through a synergistic application of NMR, IR, and Mass Spectrometry. ¹H and ¹³C NMR confirm the precise carbon-hydrogen framework, IR spectroscopy validates the presence of key functional groups (N-OH, C=N, O-CH₃), and Mass Spectrometry verifies the molecular weight and provides corroborating structural evidence through fragmentation analysis. Together, these techniques provide a self-validating system that ensures the identity and purity of this important chemical intermediate, underpinning its reliable use in research and drug development.

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References

- 1. jstage.jst.go.jp [jstage.jst.go.jp]

- 2. 2.benchchem.com [benchchem.com]
- 3. 3,4,5-Trimethoxybenzaldehyde oxime | C10H13NO4 | CID 6875502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. [researchgate.net](http://4.researchgate.net) [researchgate.net]
- 5. [pdf.benchchem.com](http://5.pdf.benchchem.com) [pdf.benchchem.com]
- 6. C7H6O C6H5CHO benzaldehyde low high resolution ^1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. ^1H NMR Spectra and Peak Assignment [sites.science.oregonstate.edu]
- 8. [researchgate.net](http://8.researchgate.net) [researchgate.net]
- 9. [tandfonline.com](http://9.tandfonline.com) [tandfonline.com]
- 10. [byjus.com](http://10.byjus.com) [byjus.com]
- 11. [pdf.benchchem.com](http://11.pdf.benchchem.com) [pdf.benchchem.com]
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